molecular formula C₇H₁₀O₂S B1142559 2-Thiaspiro[3.3]heptane-6-carboxylic acid CAS No. 1520648-96-7

2-Thiaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1142559
CAS No.: 1520648-96-7
M. Wt: 158.22
InChI Key:
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Description

2-Thiaspiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C₇H₁₀O₂S and its molecular weight is 158.22. The purity is usually 95%.
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Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, have significant implications in biotechnology and fermentation industries. Research has focused on understanding how these acids, including hexanoic, octanoic, decanoic, and lauric acids, inhibit microbes like Escherichia coli and Saccharomyces cerevisiae. Insights into their impact on cell membrane integrity and internal pH regulation have guided metabolic engineering strategies to improve microbial resistance and industrial performance (Jarboe, Royce, & Liu, 2013).

Organic Acid Vapours and Corrosion of Metals

Investigations into how carboxylic acids contribute to atmospheric corrosion of metals, particularly copper, reveal the environmental and industrial significance of these compounds. The relative aggressiveness of acids like acetic, formic, butyric, and propionic in promoting corrosion underlines the importance of understanding chemical interactions in atmospheric conditions (Bastidas & La Iglesia, 2007).

Biologically Active Compounds of Plants

Research on plant-derived carboxylic acids, such as benzoic, cinnamic, p-coumaric, caffeic, rosmarinic, and chicoric acids, highlights their potential in pharmacology due to their antioxidant, antimicrobial, and cytotoxic activities. This emphasizes the role of natural carboxylic acids in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Metabolic Activation of Carboxylic Acids

Understanding the metabolic activation of carboxylic acids is crucial for drug development and safety assessments. This involves studying the formation of acyl-glucuronides and acyl-CoA thioesters, which are linked to adverse drug reactions and toxicity. This research area aims to improve the pharmacological profiles of carboxylic acid-containing drugs by minimizing their toxic potentials (Skonberg et al., 2008).

Novel Carboxylic Acid Bioisosteres

In medicinal chemistry, the search for novel carboxylic acid bioisosteres aims to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or poor membrane permeability. This involves exploring alternative compounds that retain the beneficial properties of carboxylic acids while mitigating their drawbacks, thus enhancing drug design and therapeutic efficacy (Horgan & O’Sullivan, 2021).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-thiaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOUBVCEOZPSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CSC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520648-96-7
Record name 2-thiaspiro[3.3]heptane-6-carboxylic acid
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